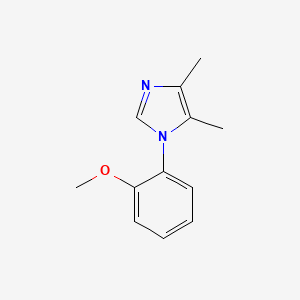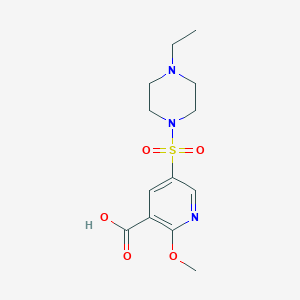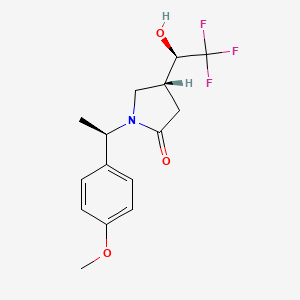![molecular formula C11H10FN3O B11790882 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol](/img/structure/B11790882.png)
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is a heterocyclic compound that features a pyrazole ring fused with a tetrahydropyrrole ring and a fluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol typically involves multi-step reactions One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step often involves cyclization to form the tetrahydropyrrole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or tetrahydropyrrole rings .
Aplicaciones Científicas De Investigación
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-fluoro-4-[4-(4-fluorophenyl)-1H-pyrazol-3-yl]pyridine: Shares a similar pyrazole structure with fluorophenyl substitution.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated pyrazole derivative with different substituents.
Uniqueness
4-(4-Fluorophenyl)-2,4,5,6-tetrahydropyrrolo[2,3-c]pyrazol-3-ol is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This structural uniqueness can lead to different reactivity and interactions compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H10FN3O |
|---|---|
Peso molecular |
219.21 g/mol |
Nombre IUPAC |
4-(4-fluorophenyl)-2,4,5,6-tetrahydro-1H-pyrrolo[2,3-c]pyrazol-3-one |
InChI |
InChI=1S/C11H10FN3O/c12-7-3-1-6(2-4-7)8-5-13-10-9(8)11(16)15-14-10/h1-4,8H,5H2,(H3,13,14,15,16) |
Clave InChI |
JUYHUJVIPVKIOR-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2=C(N1)NNC2=O)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Isopropyl-4,5-dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one](/img/structure/B11790811.png)







![6-(4-Fluorophenyl)-3-(piperidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11790856.png)


![7,7-Dimethyl-7H-fluoreno[2,3-b]benzofuran](/img/structure/B11790881.png)
